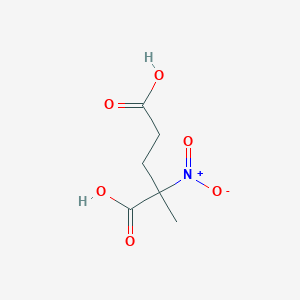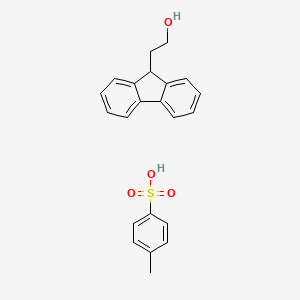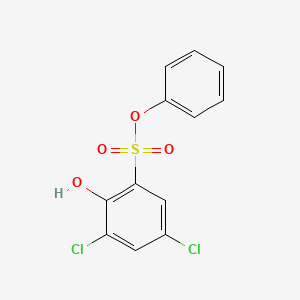
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate is an aromatic compound characterized by a phenyl group substituted with chlorine atoms at the 3 and 5 positions, a hydroxyl group at the 2 position, and a sulfonate group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of phenol to introduce the sulfonate group, followed by chlorination to add chlorine atoms at the desired positions. The hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and specific solvents are used to optimize yield and purity. The process is designed to be scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonate group can be reduced to a sulfonic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Sulfonic acids.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. The pathways involved include disruption of metabolic processes and interference with cellular signaling.
Comparaison Avec Des Composés Similaires
- Phenyl 3,5-dichloro-4-hydroxybenzene-1-sulfonate
- Phenyl 3,5-dibromo-2-hydroxybenzene-1-sulfonate
- Phenyl 3,5-dichloro-2-methoxybenzene-1-sulfonate
Comparison: Phenyl 3,5-dichloro-2-hydroxybenzene-1-sulfonate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Propriétés
Numéro CAS |
62807-46-9 |
|---|---|
Formule moléculaire |
C12H8Cl2O4S |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
phenyl 3,5-dichloro-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C12H8Cl2O4S/c13-8-6-10(14)12(15)11(7-8)19(16,17)18-9-4-2-1-3-5-9/h1-7,15H |
Clé InChI |
OCFBKINYBSBBNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



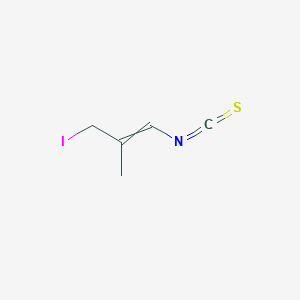
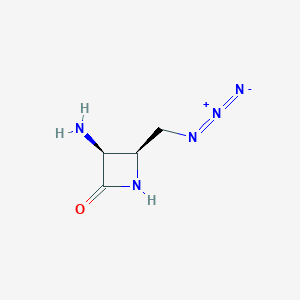
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

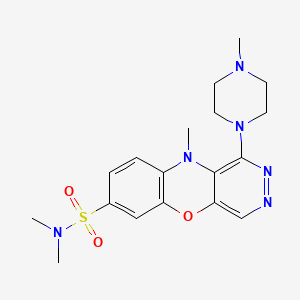
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)

arsane](/img/structure/B14507262.png)
